molecular formula C16H13BrF2O4 B13723394 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid

Katalognummer: B13723394
Molekulargewicht: 387.17 g/mol
InChI-Schlüssel: OCCGMYPKKYFLQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by the presence of benzyloxy, bromo, and difluoroethoxy functional groups attached to a benzoic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzyloxy Substitution: The attachment of a benzyloxy group to the aromatic ring.

    Difluoroethoxy Substitution:

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated control systems to monitor and adjust reaction parameters in real-time .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzoic acid derivatives, while substitution of the bromo group may result in various substituted benzoic acids .

Wissenschaftliche Forschungsanwendungen

4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and difluoroethoxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromo group may also play a role in the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of benzyloxy, bromo, and difluoroethoxy groups in 4-(Benzyloxy)-5-bromo-2-(2,2-difluoroethoxy)benzoic acid imparts distinct chemical properties that differentiate it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C16H13BrF2O4

Molekulargewicht

387.17 g/mol

IUPAC-Name

5-bromo-2-(2,2-difluoroethoxy)-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H13BrF2O4/c17-12-6-11(16(20)21)13(23-9-15(18)19)7-14(12)22-8-10-4-2-1-3-5-10/h1-7,15H,8-9H2,(H,20,21)

InChI-Schlüssel

OCCGMYPKKYFLQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)OCC(F)F)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.